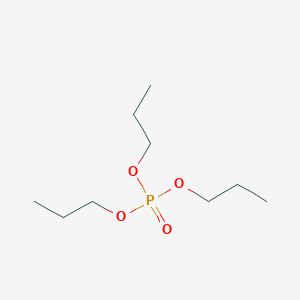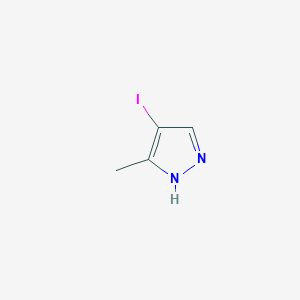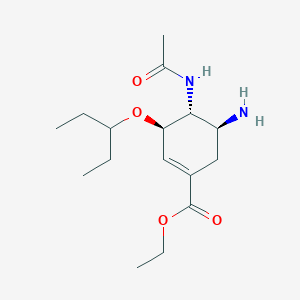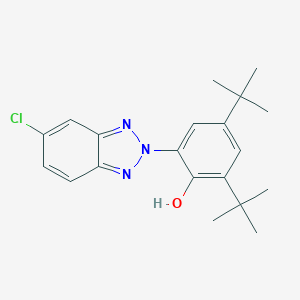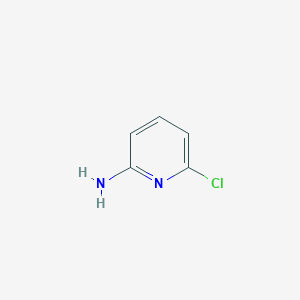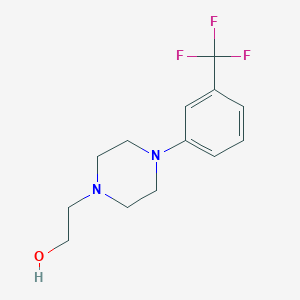
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
- Development of 2-Substituted Piperazines: A visible-light-promoted decarboxylative annulation protocol allows for the efficient synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines, which are critical scaffolds in medicinal chemistry (Gueret et al., 2020).
- Dopamine-Uptake Inhibition: Piperazino-3-phenylindans have been synthesized and tested for neuroleptic and thymoleptic activities, highlighting their potential as dopamine-uptake inhibitors and their role in drug development (Böge Kp, 1983).
Polymer Science and Engineering
- Poly(amidoamine) Hydrogels for Cell Culturing: Poly(amidoamine) hydrogels derived from piperazine show promise as scaffolds for in vitro culturing of peripheral nervous system cells, offering mechanical strength, biodegradability, and biocompatibility (Mauro et al., 2013).
Environmental Engineering
- Degradation of Piperazine by Paracoccus sp.: The study of Paracoccus sp., a piperazine-degrading bacterium, provides insights into bioremediation strategies for treating piperazine-contaminated environments (Cai et al., 2013).
Therapeutic Research and Drug Discovery
- Design of Imidazoline Derivatives: Piperazine derivatives have been identified as potent antidiabetic compounds, showing significant activity in improving glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).
- Patent Review on Piperazine Derivatives: A review of patents from 2010 onwards highlights the versatility of piperazine compounds in developing drugs with various therapeutic uses, including antipsychotic, anticancer, and anti-inflammatory agents (Rathi et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)18-6-4-17(5-7-18)8-9-19/h1-3,10,19H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNSXDJPJHNSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193071 |
Source


|
| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
CAS RN |
40004-29-3 |
Source


|
| Record name | 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

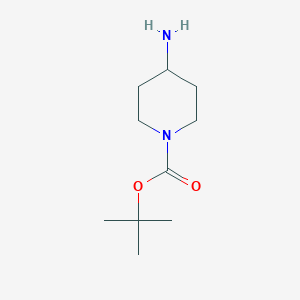
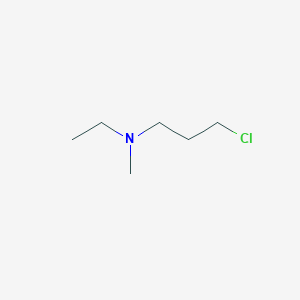
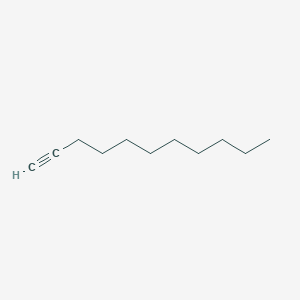
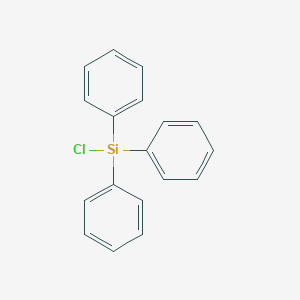
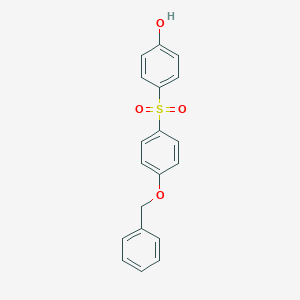
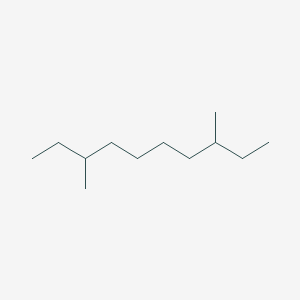
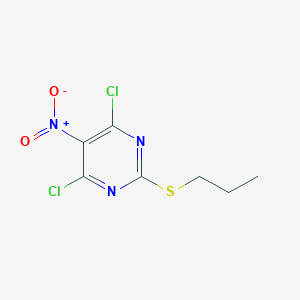
![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)
